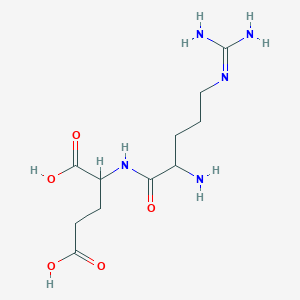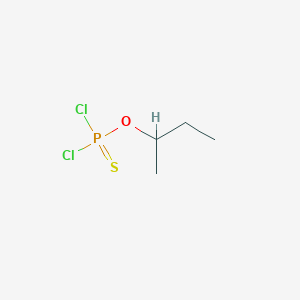
Éthyl méthylphosphinate
Vue d'ensemble
Description
Ethyl methylphosphinate is a chemical compound that has been studied in various contexts due to its utility in organic synthesis and material science. It is a versatile reagent that can be used in the oxidation of nucleoside phosphites to phosphates, as well as in the synthesis of polymers and organic salts .
Synthesis Analysis
The synthesis of ethyl methylphosphinate derivatives and related compounds has been explored through several methods. For instance, ethyl(methyl)dioxirane has been used as an efficient reagent for the oxidation of nucleoside phosphites into phosphates under nonbasic anhydrous conditions . Additionally, ethyl diethoxymethylphosphinate has been employed in new syntheses of arylphosphinic acids, showcasing its role as a hypophosphorous acid synthon . The synthesis of ethyl methylphosphinate can also involve the use of Lewis acids as catalysts for the polymerization of ethylene-methylphosphite, leading to different polymeric structures .
Molecular Structure Analysis
The molecular structure of ethyl methylphosphinate and its derivatives has been characterized using various analytical techniques, including single-crystal X-ray diffraction analysis. For example, the crystal structures of organic salts of methylphosphonic acid with aniline and ethylenediamine have been elucidated, revealing hydrogen-bonded layered structures and three-dimensional networks . Similarly, the crystal and molecular structure of bis[bis{(diphenylphosphinyl)methyl}ethyl phosphinate] complexes with metals such as copper has been determined, showing complex cations surrounded by perchlorate anions .
Chemical Reactions Analysis
Ethyl methylphosphinate participates in a variety of chemical reactions. It has been used in the oxidation of nucleosides, the synthesis of arylphosphinic acids through palladium-catalyzed P–H insertion, and lithium-based ortho rearrangement of aryl phosphonates . Moreover, it has been involved in [2+2] cycloadditions and the aza-Wittig reaction, leading to the formation of novel organic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl methylphosphinate derivatives are influenced by their molecular structure. For instance, the polymerization of ethylene-methylphosphite can yield solid polymers with varying physical properties, such as wax-like or jelly-like polymers, depending on the catalyst and conditions used . The study of linear and cyclic aminomethanephosphinates has provided insights into the properties of ethyl methylphosphinate derivatives, including their behavior in intramolecular esterification reactions . Additionally, the enantioselective synthesis of beta-aminophosphinates with ethyl methylphosphinate has been achieved, demonstrating its potential in the creation of optically pure compounds . The anticorrosive effects of related phosphonate compounds on carbon steel have also been investigated, highlighting the relevance of ethyl methylphosphinate derivatives in material science applications .
Applications De Recherche Scientifique
Groupes Bioisostères
L'éthyl méthylphosphinate et ses dérivés sont considérés comme des groupes bioisostères . En sciences de la vie, les bioisostères sont des substituants ou des groupes fonctionnels qui induisent une réponse biologique similaire . Ils sont utilisés pour améliorer l'efficacité et la sélectivité ou pour modifier la sensibilité aux transformations métaboliques par modification des propriétés chimiques et physiques .
Synthèse des Acides Phosphiniques
L'éthyl méthylphosphinate est utilisé dans la synthèse des acides phosphiniques . L'acide phosphinique a été préparé à partir d'une réaction de couplage croisé catalysée par le palladium entre l'éthyl méthylphosphinate et le bromo-3,5-diméthoxybenzène .
Intermédiaires dans les Composés Biologiquement Actifs
Les acides phosphiniques et phosphoniques, qui peuvent être préparés à partir de leurs esters, phosphinates et phosphonates, respectivement, par hydrolyse ou désalkylation, sont des intermédiaires utiles et des composés biologiquement actifs .
Hydrolyse en Conditions Acides et Basiques
L'hydrolyse de l'éthyl méthylphosphinate peut avoir lieu à la fois en conditions acides et basiques . Cette propriété en fait un composé polyvalent dans diverses réactions chimiques.
Désalkylation
L'éthyl méthylphosphinate peut subir une désalkylation . Ce processus implique l'élimination d'un groupe alkyle et constitue une étape courante dans de nombreuses procédures de synthèse organique.
Clivage de la Liaison C-O
La liaison C-O dans l'éthyl méthylphosphinate peut être clivée par les halogénures de triméthylsilyle . Cette réaction est utile dans la synthèse d'une variété de composés organiques.
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl methylphosphinate is a phosphinate compound A related compound, methylphosphinate, is known to interact withacetylcholinesterase . Acetylcholinesterase is an enzyme that is crucial for nerve function as it breaks down the neurotransmitter acetylcholine.
Mode of Action
Phosphinate compounds are known to act as bioisosteric groups . Bioisosteres are substituents or groups having similar physical or chemical properties which produce broadly similar biological properties to another chemical compound. They are used in drug design to modify the structure of lead compounds while maintaining similar biological activity.
Biochemical Pathways
Phosphinate compounds are known to be involved in various biochemical pathways . For instance, the methyl-D-erythritol 4-phosphate (MEP) pathway, responsible for the biosynthesis of many natural compounds, is known to involve phosphinate compounds .
Pharmacokinetics
The pharmacokinetic properties of phosphorothioates, a related group of compounds, have been studied . These studies could provide insights into the potential ADME properties of ethyl methylphosphinate.
Result of Action
Given its potential interaction with acetylcholinesterase , it may influence nerve function by modulating the breakdown of the neurotransmitter acetylcholine.
Analyse Biochimique
Biochemical Properties
Ethyl Methylphosphinate plays a role in biochemical reactions, particularly in the synthesis of phosphinic acid-based molecules . It interacts with enzymes and proteins during these reactions, often serving as a substrate for enzymatic processes . The nature of these interactions is largely determined by the chemical structure of Ethyl Methylphosphinate, which allows it to bind to active sites on enzymes and proteins .
Molecular Mechanism
The molecular mechanism of action of Ethyl Methylphosphinate involves its interactions with biomolecules at the molecular level . It can bind to biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression
Temporal Effects in Laboratory Settings
It is known that it is relatively stable at room temperature
Metabolic Pathways
The metabolic pathways that Ethyl Methylphosphinate is involved in are not well-characterized. It is known to be involved in the synthesis of phosphinic acid-based molecules
Propriétés
IUPAC Name |
ethoxy-methyl-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2P/c1-3-5-6(2)4/h3H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWPTXYSXUNKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[P+](=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936886 | |
| Record name | Ethoxy(methyl)oxophosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16391-07-4 | |
| Record name | Ethyl methylphosphinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016391074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethoxy(methyl)oxophosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl methanephosphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of ethyl methylphosphinate in current research?
A1: Ethyl methylphosphinate serves as a valuable reagent in synthesizing various organophosphorus compounds, particularly methylphosphinic acids. These acids are highly effective bioisosteres for carboxylic acids, offering potential applications in medicinal chemistry and drug development [, , ].
Q2: Can you describe a specific synthetic application of ethyl methylphosphinate?
A2: Ethyl methylphosphinate is a key component in the synthesis of (sec-alkyl)methylphosphinic acids. This involves a tandem reaction sequence: first, an Abramov addition of ethyl methylphosphinate to a ketone, followed by a modified Barton-McCombie deoxygenation. This method shows promise due to its mild reaction conditions and high yields, even with sterically hindered ketones [, ].
Q3: Has ethyl methylphosphinate been used in the synthesis of any biologically relevant molecules?
A3: Yes, research demonstrates the use of ethyl methylphosphinate in synthesizing D,L-γ-hydroxyphosphinothricin (GHPPT) [, ]. This compound exhibits potent inhibitory activity against the enzyme glutamine synthetase, making it a subject of interest for potential herbicidal applications [].
Q4: Are there any challenges associated with using ethyl methylphosphinate in synthesis?
A4: One study highlighted the racemization of (+)-ethyl methylphosphinate during decomplexation from a molybdenum carbonyl complex at high temperatures (120°C) []. This suggests that reaction conditions should be carefully controlled to maintain stereochemical integrity when necessary.
Q5: Beyond the synthesis of methylphosphinic acids, are there other reported uses for ethyl methylphosphinate?
A5: Ethyl methylphosphinate has been employed in the synthesis of aminomethylenediphosphinates []. These compounds have potential applications in various fields due to the presence of both phosphorus and nitrogen functionalities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-](/img/structure/B97279.png)
![[(4bS,8aR)-4b,8,8-trimethyl-7-oxo-1-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthren-2-yl] acetate](/img/structure/B97280.png)

